molecular formula C9H5F3N2O2 B11876100 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

カタログ番号: B11876100
分子量: 230.14 g/mol
InChIキー: BZRWDCWXKXBWBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its significant and diverse biological activities, which include anti-inflammatory, anticancer, antibacterial, and antiviral properties . The incorporation of a trifluoromethyl group at the 5-position is a strategic modification commonly employed in medicinal chemistry to favorably influence a molecule's pharmacokinetic profile, metabolic stability, and membrane permeability . The carboxylic acid functional group at the 3-position provides a versatile handle for further synthetic elaboration, allowing researchers to create a wide array of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This makes the reagent particularly valuable for constructing novel potential therapeutic agents, especially in the investigation of anti-inflammatory compounds where analogous 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have shown promise based on a structural model linked to cyclooxygenase inhibition . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

特性

分子式

C9H5F3N2O2

分子量

230.14 g/mol

IUPAC名

5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-4-5(8(15)16)14(6)7/h1-4H,(H,15,16)

InChIキー

BZRWDCWXKXBWBI-UHFFFAOYSA-N

正規SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O

製品の起源

United States

準備方法

Cyclization of Pyridine Derivatives

A common approach involves constructing the imidazo[1,2-a]pyridine core from pyridine precursors. Key methods include:

Method A: Triphosgene-Mediated Cyclization

  • Starting Material : 2,3-Dichloro-5-(trifluoromethyl)pyridine .

  • Procedure :

    • Aminomethyl Intermediate : Synthesize 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine via a three-step process:

      • Step 1 : Acetylation of 3-chloro-5-(trifluoromethyl)pyridine with benzophenone ketone.

      • Step 2 : Cleavage of the protecting group under acidic conditions.

      • Step 3 : Reflux in dilute hydrochloric acid to yield the aminomethyl intermediate .

    • Cyclization : React the intermediate with triphosgene or thiophosgene in dichloromethane with sodium bicarbonate. This forms the imidazo[1,5-a]pyridine core .

  • Yield : ~50% over three steps .

Method B: Ritter-Type Reaction

  • Starting Material : Pyridine derivatives (e.g., 4-trifluoromethylpyridine) .

  • Procedure :

    • Intermolecular Ritter Reaction : Use Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE) with acetonitrile as a solvent. This facilitates cyclization to form the imidazo ring .

    • Functionalization : Introduce the carboxylic acid group via hydrolysis or coupling reactions.

Direct Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group can be introduced via direct methods or chlorine/fluorine exchange:

Method C: Trifluoromethyl Copper Reagent

  • Starting Material : Bromo- or iodopyridine .

  • Procedure :

    • Substitution : React bromopyridine with trifluoromethyl copper (CF₃Cu) in the presence of a catalyst (e.g., CuI).

    • Cyclization : Form the imidazo ring using methods described above.

Method D: Chlorine/Fluorine Exchange

  • Starting Material : 2-Chloro-5-(chloromethyl)pyridine .

  • Procedure :

    • Chlorination : Convert the methyl group to trichloromethyl using Cl₂.

    • Fluorination : Gas-phase fluorination to yield 2,3-dichloro-5-(trifluoromethyl)pyridine .

Installation of the 3-Carboxylic Acid Group

The carboxylic acid moiety at position 3 is typically introduced via ester hydrolysis or amide coupling:

Method E: Ester Hydrolysis

  • Starting Material : Ethyl 3-carboxylate intermediate .

  • Procedure :

    • Hydrolysis : Reflux in 40% sulfuric acid for 3 hours.

    • Neutralization : Adjust pH to 8 with NaOH, then extract with ethyl acetate .

Method F: Amide Coupling

  • Starting Material : 3-Aminopyrimidine or similar intermediates .

  • Procedure :

    • Coupling : Use BOP-Cl (2,2'-bipyridylphosphine) and Et₃N in dichloromethane to form the amide linkage .

Table 1: Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
A2,3-Dichloro-5-(trifluoromethyl)pyridineTriphosgene, NaHCO₃, CH₂Cl₂~50%Direct cyclization to imidazo coreMulti-step process
BPyridine derivativesBi(OTf)₃, p-TsOH, DCEN/AHigh regioselectivityRequires expensive catalysts
CBromopyridineCF₃Cu, CuIN/AEfficient CF₃ introductionLow functional group tolerance
D2-Chloro-5-(chloromethyl)pyridineCl₂, gas-phase fluorinationN/AScalable for industrial productionHazardous reagents

Table 2: Key Reaction Steps and Conditions

StepProcessReagents/ConditionsOutcome
1CF₃ Introduction to PyridineCF₃Cu, CuI, THF, 0°C5-(Trifluoromethyl)pyridine
2Imidazo Ring FormationTriphosgene, NaHCO₃, refluxImidazo[1,2-a]pyridine core
3Carboxylic Acid InstallationBOP-Cl, Et₃N, DCM3-Carboxylic acid

Research Findings and Optimization

  • Catalyst Selection : Bi(OTf)₃ and p-TsOH enhance cyclization efficiency in Ritter-type reactions, reducing reaction times to 12–24 hours .

  • Solvent Effects : Dichloromethane or THF improves solubility and reaction yield in triphosgene-mediated cyclization .

  • Functional Group Tolerance : Direct CF₃ introduction via copper reagents is limited by steric hindrance in substituted pyridines .

化学反応の分析

反応の種類

5-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、様々な化学反応を起こします。以下に例を示します。

一般的な試薬と条件

    過硫酸カリウム(K₂S₂O₈): 合成において酸化剤として使用されます。

    ヨウ素(I₂): 環化反応において触媒として作用します。

    パラジウム触媒: 脱カルボキシル化アリール化反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、脱カルボキシル化アリール化は、通常、アリール化されたイミダゾ[1,2-a]ピリジン誘導体を生成します。

科学的研究の応用

Anticancer Activity

Research indicates that 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. For instance, one study reported IC50 values ranging from 20 to 30 µM against these cell lines, suggesting significant potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against several pathogenic fungi and bacteria. For example, derivatives containing the imidazo[1,2-a]pyridine structure demonstrated antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activities were comparable to established fungicides, indicating its potential use in agricultural applications .

Insecticidal Activity

The compound's derivatives have been tested for insecticidal properties, showing moderate activity against pests like Mythimna separata and Spodoptera frugiperda. Although the efficacy was lower than that of commercial insecticides such as chlorantraniliprole, the results suggest a pathway for developing new insecticides based on this chemical structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The trifluoromethyl group significantly enhances lipophilicity and membrane permeability, which are important factors in drug design.

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Anticancer Evaluation

A notable study assessed various derivatives of this compound against human cancer cell lines. The results highlighted significant inhibition of cell proliferation with IC50 values indicating strong potential for therapeutic use .

Enzyme Inhibition Profile

Another study evaluated the compound's ability to inhibit specific enzymes involved in cancer progression and pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM against TRPV1 receptors, suggesting its potential role in pain management therapies .

作用機序

6. 類似の化合物との比較

独自性

5-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、化合物の生物活性と安定性を高める可能性のあるトリフルオロメチル基の存在により、ユニークです。 このことは、創薬と開発における貴重な足場となっています。

類似化合物との比較

Comparative Data Table

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications References
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CF₃ (5), COOH (3) C₉H₅F₃N₂O₂ 230.15 PI3K inhibition, antimicrobial agents
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CF₃ (6), COOH (3) C₉H₅F₃N₂O₂ 230.15 Altered enzyme binding due to CF₃ position
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (6), COOH (3) C₈H₅ClN₂O₂ 212.59 Lower reactivity in decarboxylative arylation
2-(Trifluoromethyl)-5H…imidazo[1,2-a]pyridine-3-carboxylic acid CF₃ (2), saturated ring C₉H₉F₃N₂O₂ 234.18 Improved permeability, reduced stacking
Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (5), COOEt (2) C₁₁H₉F₃N₂O₂ 258.20 Prodrug requiring metabolic activation

生物活性

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, which is recognized for its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Research indicates that derivatives of imidazopyridines exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Chemical Name : this compound
  • CAS Number : 1620655-97-1
  • Molecular Formula : C9H5F3N2O2
  • Molecular Weight : 230.14 g/mol

Anticancer Activity

Research has demonstrated that imidazopyridine derivatives possess significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various imidazopyridine compounds, emphasizing their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance the binding affinity to cancer-related targets.

CompoundActivityIC50 (µM)
ZolpidemAnticancer0.5
AlpidemAnticancer0.7
This compoundAnticancerTBD

Anti-inflammatory Effects

Imidazopyridine derivatives have shown promising anti-inflammatory activity. For instance, studies have reported that certain derivatives significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-2 specifically has been correlated with reduced inflammation in various animal models.

CompoundCOX-2 Inhibition IC50 (µM)
Celecoxib0.04
Compound A (Imidazopyridine)0.05
Compound B (5-(Trifluoromethyl)-imidazo[1,2-a]pyridine)TBD

Antimicrobial Activity

The antimicrobial properties of imidazopyridines are well-documented. Compounds within this class have been tested against various bacterial strains and have exhibited potent antibacterial activity. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane penetration and subsequent antimicrobial efficacy.

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the effect of various imidazopyridine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast and lung cancer models.
  • Anti-inflammatory Research :
    Another study focused on the anti-inflammatory effects of imidazopyridine derivatives in a carrageenan-induced paw edema model in rats. The compound demonstrated a notable reduction in edema comparable to standard anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazopyridine scaffold can significantly influence biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and target affinity.
  • Positioning of Functional Groups : Variations at different positions on the ring can lead to increased potency against specific targets.

Q & A

Q. What are the common synthetic routes for 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-aminoheteroaromatic precursors (e.g., 2-aminopyridine) with halogenated acetoacetate derivatives. For example, ethyl 2-bromoacetoacetate reacts with 2-amino-5-(trifluoromethyl)pyridine under reflux in ethanol, followed by saponification and acidification to yield the carboxylic acid . EDC-mediated coupling with amines (e.g., benzylamine) is then used to generate derivatives . Microwave-assisted reactions can improve efficiency: a 67% yield was reported for a related imidazo[1,2-a]pyridine derivative using methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (80–100°C for cyclization), and catalyst (EDC/HOBt for amide coupling) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is essential for confirming the imidazo[1,2-a]pyridine core and substituent positions. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in 19F NMR, while the carboxylic acid proton is typically absent in D2O-exchanged spectra . IR spectroscopy identifies functional groups: carboxylic acid C=O stretches appear at ~1720 cm⁻¹, and imidazole ring vibrations occur at 1440–1510 cm⁻¹ . HPLC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolves purity (>95%) and molecular ion peaks (e.g., m/z 230.15 for C9H5F3N2O2) .

Q. What are the primary medicinal chemistry applications of this compound?

  • Methodological Answer : The imidazo[1,2-a]pyridine scaffold is explored for anticancer and antimicrobial agents due to its ability to inhibit kinases (e.g., PI3K) and disrupt bacterial membranes. The trifluoromethyl group enhances metabolic stability and target binding via hydrophobic interactions . For example, analogs like HS-173 (a PI3K inhibitor) show IC50 values <100 nM in cancer cell lines by blocking Akt phosphorylation . Structure-activity relationship (SAR) studies prioritize substitutions at C-2 (electron-withdrawing groups) and C-5 (halogens for solubility modulation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and bioactivity data for derivatives?

  • Methodological Answer : Discrepancies often arise from trifluoromethyl positioning and counterion selection. For instance, 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate shows poor aqueous solubility (requiring DMSO) but enhanced cellular uptake in vitro . To address this, salt formation (e.g., hydrochloride) or prodrug strategies (esterification) improve bioavailability. Parallel assays comparing free acids and salts under standardized conditions (e.g., PBS pH 7.4) are recommended .

Q. What strategies optimize C-3 functionalization for diverse pharmacophore development?

  • Methodological Answer : Multicomponent reactions (MCRs) enable rapid diversification. A decarboxylative three-component reaction with glyoxalic acid and boronic acids introduces aryl/heteroaryl groups at C-3 with >60% yields . Scaffold-switching —replacing the pyridine ring with pyrimidine or pyridazine—retains core bioactivity while altering pharmacokinetics. For example, imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit improved logP values (1.5–2.5 vs. 2.8 for pyridine analogs) .

Q. How do structural analogs compare in target selectivity, and what computational tools validate these differences?

  • Methodological Answer : Analogues like 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid show reduced off-target effects against CYP450 enzymes compared to the 5-trifluoromethyl isomer . Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) highlight hydrogen bonding with kinase active sites (e.g., PI3Kγ: Asp964, Lys890). Pharmacophore models emphasize the necessity of the carboxylic acid for ATP-binding pocket interactions .

Q. What are the best practices for troubleshooting low-yield reactions during scale-up?

  • Methodological Answer : Common issues include incomplete cyclization or side reactions during saponification. Process optimization :
  • Use slow addition of base (NaOH) during saponification to avoid exothermic side reactions .
  • Replace ethyl esters with tert-butyl esters for easier hydrolysis .
  • Employ flow chemistry for hazardous intermediates (e.g., bromoacetoacetate) to enhance safety and reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。